Ammonium hexachloropalladate(IV)

Catalog No.
S567126
CAS No.
19168-23-1
M.F
Cl6H8N2Pd
M. Wt
355.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium hexachloropalladate(IV)

CAS Number

19168-23-1

Product Name

Ammonium hexachloropalladate(IV)

IUPAC Name

diazanium;hexachloropalladium(2-)

Molecular Formula

Cl6H8N2Pd

Molecular Weight

355.2 g/mol

InChI

InChI=1S/6ClH.2H3N.Pd/h6*1H;2*1H3;/q;;;;;;;;+4/p-4

InChI Key

LOLIPEAFAJNGJM-UHFFFAOYSA-J

SMILES

[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl

Catalysis:

Ammonium hexachloropalladate(IV) serves as a catalyst in numerous organic and inorganic reactions. Its ability to activate various bonds and facilitate transformations makes it a valuable tool for researchers in synthetic chemistry. For instance, it is employed in:

  • C-C bond formation reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reactions ScienceDirect:
  • C-H bond activation reactions: Used in selective oxidation and functionalization of organic molecules Journal of the American Chemical Society

Material Science:

Ammonium hexachloropalladate(IV) serves as a precursor for the preparation of various palladium-based materials with unique properties. These materials find applications in:

  • Development of functional materials: Used as precursors for palladium nanoparticles, which exhibit catalytic activity and find use in fuel cells and sensors Chemical Communications
  • Preparation of advanced catalysts: Employed in the synthesis of heterogeneous catalysts for various chemical reactions Journal of Catalysis

Analytical Chemistry:

Ammonium hexachloropalladate(IV) possesses specific properties that make it useful in analytical applications such as:

  • Gravimetric analysis: Employed for the quantitative determination of palladium content in samples Journal of Chemical Education

Ammonium hexachloropalladate(IV) is an inorganic compound with the chemical formula (NH4)2[PdCl6](NH_4)_2[PdCl_6]. It consists of ammonium cations and octahedral hexachloropalladate(IV) anions. The compound is characterized by its high purity and is typically available in various forms, including nanopowder. Its molecular weight is approximately 337.16 g/mol, and it has a density of 2.418 g/cm³ . This compound is notable for its bright yellow color, which is indicative of the presence of palladium in its higher oxidation state.

Ammonium hexachloropalladate(IV) is considered a potentially harmful compound. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. Palladium compounds can also accumulate in the body over time, potentially leading to adverse health effects.

  • Safety Data Sheet (SDS): It is recommended to consult the Safety Data Sheet (SDS) for ammonium hexachloropalladate(IV) before handling the compound. The SDS provides detailed information on its hazards, handling procedures, and first-aid measures.
, particularly in organic synthesis and polymerization processes.
  • Analytical Reagent: The compound is used as an analytical reagent in laboratories for detecting and quantifying other substances.
  • Precursor for Palladium Nanoparticles: It is utilized as a precursor for synthesizing palladium nanoparticles, which have applications in catalysis and electronics .
  • Ammonium hexachloropalladate(IV) can be synthesized through several methods:

    • Direct Reaction Method: This involves reacting palladium(II) chloride with ammonium chloride in a controlled environment to form ammonium hexachloropalladate(IV).
      PdCl2+2NH4Cl(NH4)2[PdCl6]PdCl_2+2NH_4Cl\rightarrow (NH_4)_2[PdCl_6]
    • Precipitation Method: In this method, a solution containing palladium ions is mixed with a concentrated solution of ammonium chloride, leading to the precipitation of ammonium hexachloropalladate(IV).
    • Solvothermal Synthesis: This involves dissolving palladium salts in a solvent under high temperature and pressure conditions, promoting the formation of the desired compound.

    These methods allow for the production of high-purity ammonium hexachloropalladate(IV), suitable for various applications .

    Ammonium hexachloropalladate(IV) shares similarities with other palladium-based compounds but exhibits unique characteristics due to its specific structure and composition. Here are some similar compounds:

    Compound NameChemical FormulaUnique Characteristics
    Palladium(II) chloridePdCl₂Lower oxidation state; more commonly used in catalysis.
    Palladium(II) acetatePd(C₂H₃O₂)₂Used in organic synthesis; forms stable complexes.
    Tetraamminepalladium(II) chloride[Pd(NH₃)₄]Cl₂Soluble in water; used in electrochemical applications.

    Ammonium hexachloropalladate(IV) is unique due to its higher oxidation state and the presence of multiple chloride ligands, which influence its reactivity and catalytic properties compared to these other compounds .

    Oxidative Chlorination Pathways in Pd(II) to Pd(IV) Conversion

    The conversion of Pd(II) to Pd(IV) via oxidative chlorination is a foundational method. Chlorine gas (Cl₂) acts as both an oxidizing agent and ligating species. The reaction proceeds as:
    $$
    (\text{NH}4)2[\text{PdCl}4] + \text{Cl}2 \rightarrow (\text{NH}4)2[\text{PdCl}_6]
    $$
    This process occurs in ammonium chloride solutions, where Cl₂ is bubbled through a suspension of ammonium tetrachloropalladate(II) . The product forms as red-brown cubic crystals with a space group Fm3m (cell parameter a = 0.983 nm) .

    Key Conditions:

    • Oxidizer: Cl₂ gas (1 atm pressure).
    • Solvent: Concentrated NH₄Cl aqueous solution.
    • Yield: Near-quantitative under optimized conditions.

    Pd(IV) complexes are thermodynamically less stable than Pd(II) species, necessitating strong oxidizers like Cl₂ or chlorate salts .

    Hydrometallurgical Recovery from Spent Electroplating Solutions

    Spent electroplating solutions contain trace Pd(II), which is recovered via hydrometallurgical processes. The workflow includes:

    • Cementation: Pd(II) is reduced to metallic Pd using Zn powder.
    • Leaching: Dissolution of cemented Pd in HCl or H₂SO₄ with NaClO as an oxidizer to form Pd(IV).
    • Precipitation: Addition of NH₄Cl to selectively precipitate (NH₄)₂[PdCl₆] .
    ParameterHCl LeachateH₂SO₄ Leachate
    Pd Recovery (%)98.2>99.9
    Purity (%)>99.9>99.9
    Molar Ratio (Pd: NH₄Cl)1:301:30
    Temperature60°C60°C
    Time30 min30 min

    Critical Factors:

    • Oxidizer: NaClO converts Pd(II) to Pd(IV), enabling precipitation.
    • Selectivity: Pd(II) remains soluble, while Pd(IV) precipitates as (NH₄)₂[PdCl₆] .

    In-Situ Generation via Chloric Acid-Mediated Oxidation

    Chloric acid (HClO₃) is generated in situ for Pd(IV) synthesis, avoiding direct handling of hazardous chlorate salts. A typical protocol involves:

    • Oxidation: NaClO reacts with HNO₃ to form HClO₃.
    • Dissolution: Pd metal reacts with HCl and H₂O₂ to form Pd(IV) species.
    • Precipitation: NH₄Cl addition yields (NH₄)₂[PdCl₆] .

    Advantages:

    • Safety: Minimizes exposure to pure ClO₃⁻.
    • Efficiency: Achieves >99% Pd recovery from turbine residues .

    Solvent Optimization for Precipitation Efficiency

    Ethylene glycol (EG) enhances leaching and precipitation efficiency compared to aqueous systems. Key optimizations include:

    ParameterEthylene Glycol SystemAqueous System
    OxidizerNaClO₃NaClO
    Molar Ratio (Pd: Oxidizer)1:51:5
    Temperature60°C60°C
    Pd Recovery (%)99.898.2

    Mechanistic Insights:

    • EG Role: Stabilizes Pd(IV) complexes and reduces Zn(II) interference .
    • Purity: Final (NH₄)₂[PdCl₆] precipitates exceed 99.99% purity .

    Ammonium hexachloropalladate(IV), with the chemical formula (NH4)2[PdCl6], serves as a crucial precursor in the development of catalytic systems that facilitate carbon-hydrogen bond activation processes [1] [3]. This compound provides a stable source of palladium(IV) species, which exhibit distinctive reactivity patterns in organometallic transformations [9]. The octahedral coordination environment around the palladium center in ammonium hexachloropalladate(IV) contributes to its ability to generate reactive palladium(IV) intermediates that can participate in challenging C–H activation reactions [10].

    The mechanism of C–H bond activation at palladium(IV) centers derived from ammonium hexachloropalladate(IV) typically involves several key steps [11]. Initially, the hexachloropalladate(IV) anion undergoes ligand exchange reactions to form more reactive palladium(IV) species with appropriate supporting ligands [13]. These palladium(IV) complexes can then interact with C–H bonds through concerted metalation-deprotonation pathways, often with complementary site selectivity compared to traditional palladium(II) systems [13] [10].

    Research has demonstrated that palladium(IV) complexes derived from precursors like ammonium hexachloropalladate(IV) can activate C–H bonds under remarkably mild conditions [6] [13]. This contrasts with many palladium(II)-catalyzed processes that frequently require elevated temperatures and extended reaction times [10]. The enhanced electrophilicity of the palladium(IV) center contributes to its ability to interact with relatively unreactive C–H bonds [11].

    A significant advantage of palladium(IV)-mediated C–H activation is the distinctive regioselectivity observed in these transformations [12]. Studies have shown that palladium(IV) complexes can target C–H bonds that remain unreactive under palladium(II) catalysis, thereby expanding the synthetic toolbox for organic chemists [13]. This complementary reactivity has been attributed to the different electronic and steric environments around the metal center in palladium(IV) versus palladium(II) complexes [10] [11].

    The following table summarizes key studies on C–H bond activation processes involving palladium(IV) species derived from precursors such as ammonium hexachloropalladate(IV):

    StudyPalladium(IV) ComplexC–H Activation MechanismKey FindingsTemperature (°C)
    Topczewski & Sanford (2014)Arene-palladium(IV) speciesComplementary selectivity to palladium(II)Mild conditions, different selectivity patternsRoom temperature
    Sanford et al. (2011)[(Py3CH)palladium(IV)(biphenyl)Cl2]+Concerted metalation-deprotonationFirst direct observation of C–H activation at palladium(IV)25-80
    Fang et al. (2015)CD3CN-coordinated palladium(IV)Three-step: oxidation, substitution, C–H activationDFT-calculated mechanism with regioselectivity controlVariable
    Sanford et al. (2013)[(Py3CH)palladium(IV)(biphenyl)Cl2]+Acetate-assisted C–H cleavageMultistep process via acetate assistance25-80
    Topczewski & Sanford (2015)Various model complexesCMD mechanism with unique selectivityPlatform for catalytic C–H functionalizationMild conditions

    Mechanistic investigations have revealed that acetate ligands often play a crucial role in facilitating C–H activation at palladium(IV) centers [14]. These carboxylate groups can serve as internal bases that assist in the deprotonation step of the C–H activation process [14] [15]. Density functional theory calculations have provided further insights into the energetics of these transformations, highlighting the importance of ligand effects on the reaction barriers [12].

    Mediation of Cross-Coupling Reactions via Transient Pd(IV) Intermediates

    Ammonium hexachloropalladate(IV) serves as an important precursor for generating catalytic systems that operate through transient palladium(IV) intermediates in cross-coupling reactions [1] [2]. These high-valent palladium species exhibit distinctive reactivity patterns that enable challenging carbon-carbon and carbon-heteroatom bond formations [7]. The ability of ammonium hexachloropalladate(IV) to provide a stable source of palladium(IV) makes it valuable for developing novel cross-coupling methodologies [9].

    In cross-coupling reactions mediated by transient palladium(IV) intermediates, the catalytic cycle typically begins with the reduction of the palladium(IV) precursor to generate catalytically active palladium(II) or palladium(0) species [7] [16]. These lower-valent palladium complexes then undergo oxidative addition with aryl or alkyl halides, followed by transmetalation with appropriate nucleophiles [16]. The resulting organopalladium(II) intermediates can be oxidized to palladium(IV) species, which subsequently undergo reductive elimination to form the desired carbon-carbon or carbon-heteroatom bonds [7] [17].

    Research has demonstrated that palladium(IV) intermediates derived from precursors like ammonium hexachloropalladate(IV) can facilitate cross-coupling reactions that are challenging or impossible under traditional palladium(0)/palladium(II) catalytic cycles [8] [16]. For instance, the formation of carbon-carbon bonds between sp2 and sp3 hybridized carbon centers often proceeds more efficiently through palladium(IV) intermediates [7]. This enhanced reactivity has been attributed to the increased electrophilicity of the palladium(IV) center and the favorable energetics of reductive elimination from high-valent palladium species [16] [17].

    The following table summarizes various cross-coupling reactions mediated by transient palladium(IV) intermediates that can be generated from precursors such as ammonium hexachloropalladate(IV):

    Reaction TypePalladium(IV) IntermediateSubstrate ScopeReaction ConditionsProduct Yield (%)
    Reductive Cross-CouplingPalladium(IV) via double oxidative additionCsp2-Csp3 bond formationNo metallic reductant required>90
    Aryl Halide Oxidative Addition[Palladium(O,N,C-L)(O,C-C6H4CO2-2)I]Aryl iodides with carboxylatesRoom temperature, CH2Cl2Quantitative
    Heck-type CouplingPincer-palladium(IV) speciesStyrene, phenyl bromideHigh temperature (140°C)25-95
    Intramolecular C-C FormationTransient palladium(IV) alkyl complexAllenynes with boronic acidsOxidative conditionsVariable
    Oxidative DifunctionalizationHigh-valent palladium intermediatesAlkene substratesCu(OAc)2 as oxidantGood to excellent

    Mechanistic studies have provided valuable insights into the formation and reactivity of palladium(IV) intermediates in cross-coupling reactions [18]. For example, the oxidative addition of aryl halides to palladium(II) complexes to form palladium(IV) species has been directly observed and characterized using advanced spectroscopic techniques [17] [8]. These studies have revealed that the stability and reactivity of palladium(IV) intermediates are strongly influenced by the nature of the supporting ligands [18] [25].

    The reductive elimination step from palladium(IV) intermediates typically proceeds with high stereoselectivity and regioselectivity [25]. This characteristic makes palladium(IV)-mediated cross-coupling reactions particularly valuable for the synthesis of complex organic molecules with defined stereochemistry [16] [18]. Furthermore, the enhanced rate of reductive elimination from palladium(IV) compared to palladium(II) allows for the formation of challenging carbon-carbon bonds under milder conditions [25] [36].

    Recent advances in the field have focused on developing more efficient methods for generating and stabilizing palladium(IV) intermediates in catalytic cross-coupling reactions [26] [29]. These efforts have led to the discovery of novel ligand systems that can stabilize high-valent palladium species while maintaining their reactivity toward reductive elimination [29]. Such developments have expanded the synthetic utility of palladium(IV)-mediated cross-coupling reactions in organic synthesis [26] [29].

    Comparative Reactivity with Pd(II) Complexes in Oxidative Catalysis

    Ammonium hexachloropalladate(IV) and its derived palladium(IV) complexes exhibit distinctive reactivity patterns in oxidative catalysis compared to traditional palladium(II) systems [1] [10]. Understanding these differences is crucial for developing selective and efficient catalytic methodologies [11]. The unique properties of palladium(IV) complexes derived from ammonium hexachloropalladate(IV) enable transformations that are challenging or impossible under palladium(II) catalysis [10] [13].

    One of the most significant differences between palladium(IV) and palladium(II) complexes in oxidative catalysis is their C–H activation selectivity [13] [11]. Palladium(IV) species often target C–H bonds that remain unreactive under palladium(II) catalysis, providing complementary regioselectivity patterns [10]. This distinctive selectivity has been attributed to the different electronic and steric environments around the metal center in palladium(IV) versus palladium(II) complexes [11] [13].

    The reaction temperature requirements also differ substantially between palladium(IV) and palladium(II) catalytic systems [14] [15]. Many palladium(II)-catalyzed oxidative transformations require elevated temperatures (often above 100°C) to proceed efficiently [15]. In contrast, palladium(IV)-mediated processes can often occur at room temperature or under mild heating conditions [14] [10]. This temperature difference reflects the enhanced reactivity of palladium(IV) species toward both C–H activation and reductive elimination steps [10] [15].

    Ligand requirements represent another important distinction between palladium(IV) and palladium(II) catalytic systems [16] [26]. Palladium(II) complexes typically accommodate a wide range of ligands with varying electronic and steric properties [16]. In contrast, palladium(IV) species generally require strongly coordinating, multidentate ligands to stabilize the high-valent metal center [26] [16]. These ligand constraints influence the design and optimization of palladium(IV)-catalyzed oxidative transformations [26].

    The following table provides a comprehensive comparison of palladium(IV) and palladium(II) complexes in oxidative catalysis:

    ParameterPalladium(II) ComplexesPalladium(IV) ComplexesEnergy Barrier (kJ/mol)
    C–H Activation SelectivityTraditional selectivity patternsComplementary selectivity to palladium(II)Variable
    Reaction TemperatureOften requires heating (>100°C)Can proceed at room temperatureHigher for palladium(II)
    Ligand RequirementsFlexible ligand coordinationRequires strongly coordinating ligandsNot applicable
    Oxidant SensitivityModerate oxidant requirementsSensitive to oxidizing conditionsNot applicable
    StabilityGenerally stable under catalytic conditionsLess stable, rapid reductive eliminationNot applicable
    Reductive Elimination RateSlower reductive eliminationFaster reductive elimination64-68 for palladium(IV)
    Catalytic EfficiencyWell-established catalytic cyclesEmerging catalytic applicationsVariable

    The kinetics of reductive elimination represent a particularly notable difference between palladium(IV) and palladium(II) complexes [25] [36]. Reductive elimination from palladium(IV) species typically proceeds much faster than from analogous palladium(II) complexes [36]. This enhanced rate can be attributed to the increased electrophilicity of the palladium(IV) center and the favorable thermodynamics of reducing the high-valent metal [25] [36]. The activation energy for reductive elimination from palladium(IV) complexes has been measured to be approximately 64-68 kJ/mol, which is generally lower than the corresponding barriers for palladium(II) systems [25].

    Oxidant requirements also differ significantly between palladium(IV) and palladium(II) catalytic cycles [31] [30]. Palladium(II)-catalyzed oxidative transformations typically employ external oxidants such as copper(II) salts, silver(I) compounds, or molecular oxygen to regenerate the active catalyst [30]. In contrast, palladium(IV)-mediated processes often involve the direct oxidation of palladium(II) intermediates to palladium(IV) species using strong oxidants like iodine(III) compounds or electrochemical methods [31] [30]. These different oxidation strategies influence the overall efficiency and sustainability of the catalytic processes [31].

    Recent mechanistic studies have provided valuable insights into the interconversion between palladium(II) and palladium(IV) species in catalytic cycles [32] [37]. These investigations have revealed that the oxidation of palladium(II) to palladium(IV) can proceed through various pathways, including direct oxidative addition, single-electron transfer followed by radical recombination, or ligand-assisted oxidation mechanisms [37] [32]. Understanding these oxidation processes is crucial for designing more efficient catalytic systems based on palladium(IV) intermediates [32].

    Physical Description

    WetSolid

    GHS Hazard Statements

    Aggregated GHS information provided by 129 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301 (64.34%): Toxic if swallowed [Danger Acute toxicity, oral];
    H302 (32.56%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H317 (65.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H318 (67.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H319 (32.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H400 (65.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (65.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Acute Toxic Irritant

    Corrosive;Acute Toxic;Irritant;Environmental Hazard

    Other CAS

    19168-23-1

    General Manufacturing Information

    Other- Secondary Precious Metals Reclamation
    Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)-: ACTIVE

    Dates

    Modify: 2023-08-15

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